2-Bromo-3-fluoro-N,N-dimethylbenzamide
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Overview
Description
2-Bromo-3-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively, and the amide nitrogen is dimethylated. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-N,N-dimethylbenzamide typically involves the bromination and fluorination of N,N-dimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N,N-dimethylbenzamide is treated with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: Further substitution on the benzene ring can occur, depending on the reaction conditions and reagents used.
Reduction: The carbonyl group can be reduced to an amine or alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid for nitration or sulfonation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products like 2-azido-3-fluoro-N,N-dimethylbenzamide or 2-thio-3-fluoro-N,N-dimethylbenzamide.
Electrophilic Aromatic Substitution: Products like 2-bromo-3-fluoro-4-nitro-N,N-dimethylbenzamide.
Reduction: Products like 2-bromo-3-fluoro-N,N-dimethylbenzylamine.
Scientific Research Applications
2-Bromo-3-fluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N,N-dimethylbenzamide
- 2-Bromo-5-fluoro-N-methylbenzamide
- 3-Bromo-N,N-dimethylbenzamide
Uniqueness
2-Bromo-3-fluoro-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which can lead to distinct reactivity and properties compared to other similar compounds
Properties
IUPAC Name |
2-bromo-3-fluoro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEPKUCNAXJBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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